(2S)-N-Ethyl-2-hydroxypropanamide

Catalog No.
S828851
CAS No.
194022-24-7
M.F
C5H11NO2
M. Wt
117.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-Ethyl-2-hydroxypropanamide

CAS Number

194022-24-7

Product Name

(2S)-N-Ethyl-2-hydroxypropanamide

IUPAC Name

(2S)-N-ethyl-2-hydroxypropanamide

Molecular Formula

C5H11NO2

Molecular Weight

117.148

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1

InChI Key

PWHWWMHNXSWQLD-BYPYZUCNSA-N

SMILES

CCNC(=O)C(C)O

Synonyms

Propanamide, N-ethyl-2-hydroxy-, (S)- (9CI)

(2S)-N-Ethyl-2-hydroxypropanamide (CAS 194022-24-7), commonly known as (S)-N-ethyl lactamide, is a chiral α-hydroxy amide derived from L-lactic acid. In industrial procurement, it is primarily valued as a highly specialized green solvent and an obligate stereospecific building block. As a solvent, it belongs to the lactamide family, which is characterized by exceptionally low volatility, high flash points, and the unique ability to mitigate the dermal and phytotoxicity of co-formulated surfactants in agrochemical applications [1]. Synthetically, its secondary amide structure and precise (2S) stereocenter make it an irreplaceable precursor for the manufacture of specific carbamate herbicides, most notably carbetamide [2]. Buyers prioritize this compound over generic polar aprotic solvents when environmental compliance, low VOC emissions, and strict stereochemical fidelity are non-negotiable requirements.

Substituting (2S)-N-Ethyl-2-hydroxypropanamide with closely related analogs, such as N,N-dimethyl lactamide or achiral ethyl lactate, critically compromises both synthetic utility and formulation performance. In active agrochemical ingredient (AI) manufacturing, the exact (2S) stereocenter and the N-ethyl substitution are strict structural requirements; for instance, replacing it with N,N-dimethyl lactamide fails to provide the necessary secondary amide structure, completely preventing the formation of the ethylcarbamoyl moiety required for approved herbicides like carbetamide [1]. Furthermore, while other green solvents like ethyl lactate are prone to hydrolysis under aqueous formulation conditions, the robust amide linkage in N-ethyl lactamide ensures long-term hydrolytic stability[2]. Consequently, generic substitution leads to total synthetic failure in stereospecific workflows and reduced shelf-life in agricultural spray formulations.

Obligate Precursor Suitability for Carbetamide Manufacturing

(2S)-N-Ethyl-2-hydroxypropanamide is the direct and exclusive precursor for the synthesis of the commercial herbicide carbetamide. The manufacturing process relies on the formal condensation of phenyl isocyanate with the hydroxyl group of the (2S)-N-ethyl lactamide to yield[(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate[1]. Attempting to substitute this precursor with N,N-dimethyl lactamide or an achiral lactamide results in a complete failure to produce the registered active ingredient, as the precise N-ethyl substitution and (2S) chirality are required for the herbicide's biological mode of action (cell-division inhibition) [2].

Evidence DimensionYield of target active ingredient (Carbetamide)
Target Compound DataYields the exact[(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate structure.
Comparator Or BaselineN,N-dimethyl lactamide or (2R)-enantiomer.
Quantified Difference100% structural fidelity for target AI vs. 0% viability for structurally divergent or achiral analogs.
ConditionsIndustrial condensation with phenyl isocyanate.

Procurement of this exact stereoisomer is an absolute regulatory and chemical requirement for the commercial production of carbetamide.

Solvent Volatility and VOC Emission Reduction

As a member of the N-alkyl lactamide family, (2S)-N-ethyl-2-hydroxypropanamide offers exceptional safety and environmental profiles compared to traditional polar aprotic solvents. Lactamide solvents demonstrate extremely low vapor pressures—benchmarked at 0.08 to 0.2 mmHg at 20°C—and high flash points (e.g., 108°C) [1]. This is a drastic reduction in volatility compared to conventional solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which pose significant volatile organic compound (VOC) emission risks and flammability concerns during transport and large-scale formulation [1].

Evidence DimensionVapor pressure and VOC emission potential
Target Compound Data0.08–0.2 mmHg at 20°C; Flash point >100°C (lactamide class benchmark).
Comparator Or BaselineTraditional polar aprotic solvents (e.g., NMP, DMAc).
Quantified DifferenceOrders of magnitude lower vapor pressure, virtually eliminating atmospheric VOC transfer under standard conditions.
ConditionsStandard atmospheric storage and agricultural spray application (20°C).

Enables manufacturers to formulate highly concentrated agrochemical products that comply with strict global VOC emission and flammability regulations.

Mitigation of Co-Formulant Dermal Toxicity in Agrochemicals

A critical procurement advantage of lactamide solvents is their ability to actively reduce the dermal toxicity and phytotoxicity of co-formulated surfactants. In standardized skin electrical resistivity tests, skin exposed to a harsh 10% sodium lauryl sulphate (SLS) solution suffered severe barrier damage, dropping to a resistivity of 0.91 kOhms [1]. However, when a lactamide solvent was incorporated (10% lactamide with 0.5% SLS), the skin's electrical resistivity was maintained at 3.17 kOhms, which is remarkably close to the 8.00 kOhms of the untreated control [1]. This demonstrates that lactamides not only act as effective solvents for active ingredients but also physically protect biological tissues from surfactant-induced damage.

Evidence DimensionSkin barrier integrity (Electrical resistivity in kOhms)
Target Compound Data3.17 kOhms (Formulation with lactamide solvent + SLS).
Comparator Or Baseline0.91 kOhms (10% SLS solution alone).
Quantified Difference>3.4-fold improvement in skin electrical resistivity, indicating significantly reduced tissue damage.
ConditionsIn vitro skin electrical resistivity measurements post-exposure to surfactant/solvent formulations.

Allows formulators to safely utilize highly effective surfactants in agricultural sprays without risking severe operator dermal toxicity or crop phytotoxicity.

Stereospecific Herbicide Manufacturing (Carbetamide)

Directly downstream of its unique structural properties, (2S)-N-ethyl-2-hydroxypropanamide is the required industrial precursor for synthesizing the herbicide carbetamide. Its exact (2S) stereocenter and secondary amide configuration are non-negotiable for achieving the correct condensation product with phenyl isocyanate, ensuring the final active ingredient meets regulatory and biological efficacy standards [1].

Low-VOC Agrochemical Formulations

Due to its exceptionally low vapor pressure and high flash point, this compound is an ideal green solvent substitute for NMP or DMAc in agricultural sprays. It ensures that pesticide formulations remain stable and sprayable without contributing to atmospheric VOC pollution or posing flammability risks during large-scale storage and transport [2].

Dermal-Safe Surfactant Systems

Leveraging its ability to mitigate surfactant-induced tissue damage, (2S)-N-ethyl lactamide is highly suited for use in household cleaners and concentrated agrochemical formulations. It protects operator skin and prevents crop phytotoxicity while maintaining the necessary solvency to keep active ingredients uniformly dispersed [2].

XLogP3

-0.3

Dates

Last modified: 04-14-2024

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